4-((4-Chlorobenzyl)oxy)-N'-(2,6-dichlorobenzylidene)benzohydrazide
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Overview
Description
4-((4-Chlorobenzyl)oxy)-N’-(2,6-dichlorobenzylidene)benzohydrazide is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study for researchers.
Preparation Methods
The synthesis of 4-((4-Chlorobenzyl)oxy)-N’-(2,6-dichlorobenzylidene)benzohydrazide typically involves multiple steps, starting with the preparation of the core benzohydrazide structure. The synthetic route often includes the following steps:
Formation of Benzohydrazide: This involves the reaction of benzohydrazide with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide.
Condensation Reaction: The resulting product undergoes a condensation reaction with 2,6-dichlorobenzaldehyde to form the final compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-((4-Chlorobenzyl)oxy)-N’-(2,6-dichlorobenzylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated benzyl positions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-((4-Chlorobenzyl)oxy)-N’-(2,6-dichlorobenzylidene)benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-((4-Chlorobenzyl)oxy)-N’-(2,6-dichlorobenzylidene)benzohydrazide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular functions.
Comparison with Similar Compounds
When compared to similar compounds, 4-((4-Chlorobenzyl)oxy)-N’-(2,6-dichlorobenzylidene)benzohydrazide stands out due to its unique combination of functional groups. Similar compounds include:
- 4-((4-Chlorobenzyl)oxy)benzohydrazide
- N’-(2,6-Dichlorobenzylidene)benzohydrazide
These compounds share some structural similarities but differ in their specific functional groups and overall reactivity
Properties
CAS No. |
396110-14-8 |
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Molecular Formula |
C21H15Cl3N2O2 |
Molecular Weight |
433.7 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methoxy]-N-[(E)-(2,6-dichlorophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C21H15Cl3N2O2/c22-16-8-4-14(5-9-16)13-28-17-10-6-15(7-11-17)21(27)26-25-12-18-19(23)2-1-3-20(18)24/h1-12H,13H2,(H,26,27)/b25-12+ |
InChI Key |
UEAUQBGSIMVVNC-BRJLIKDPSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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